Isocolchiceinamide

Description

Contextualizing Isocolchiceinamide within the Colchicine (B1669291) Alkaloid Family

This compound is a derivative of colchicine, a well-known member of the tropolone (B20159) alkaloids. neu.edu.tr Colchicine is a tricyclic, lipid-soluble alkaloid naturally found in plants like Colchicum autumnale (autumn crocus) and Gloriosa superba. neu.edu.trnih.govnih.govresearchgate.net The colchicine alkaloid family is characterized by a distinctive tricyclic structure. neu.edu.trnih.gov this compound is a synthetic derivative of colchicine, meaning it is created in a laboratory setting. ontosight.ai

Structurally, this compound is distinguished from colchicine by a modification at the C7 position of its core structure. In this compound, the acetamide (B32628) group found in colchicine is replaced by a primary amide group (-CONH2). vulcanchem.com This seemingly minor alteration in its chemical makeup leads to different properties and biological activities, which is a key reason for the scientific interest in this compound.

Historical Perspectives on Colchicine Analog Research and the Emergence of this compound

Research into colchicine and its analogs has a long history, driven by the diverse biological effects of these compounds. google.comgoogle.com The "War on Cancer" initiated in the early 1970s spurred extensive research into small chemical compounds with potential anticancer activity, a category that includes colchicine derivatives. google.comgoogle.com

The exploration of colchicine analogs involves systematically modifying the colchicine molecule to understand how different parts of its structure contribute to its biological effects. This has led to the creation and study of numerous related compounds, including cholchiceinamide, N-desacetylthiocolchicine, and demecolcine, among others. google.com this compound emerged from this line of research, representing a specific modification aimed at exploring the role of the C7 substituent. Early discussions around the naming of such compounds can be found in the scientific literature, with some researchers initially proposing alternative names like "amino-colchicide" to avoid ambiguity. escholarship.org

Rationale for Investigating this compound and Related Congeners

The primary rationale for investigating this compound and its related congeners lies in the potential for discovering new therapeutic agents with improved properties over the parent compound, colchicine. The main mechanism of action for colchicine and many of its analogs is the inhibition of microtubule polymerization. nih.govontosight.ai Microtubules are crucial for various cellular processes, including cell division, which makes them a key target in cancer research. nih.govontosight.ai

By creating analogs like this compound, researchers aim to:

Enhance therapeutic effects: Modifications to the colchicine structure could lead to more potent inhibition of microtubule polymerization or other desired biological activities.

Improve bioavailability: Changes in the chemical structure can affect how a compound is absorbed, distributed, metabolized, and excreted in the body. For instance, the amide group in this compound is thought to enhance its solubility. vulcanchem.com

Explore new therapeutic applications: While colchicine is known for its use in treating gout and has been investigated for cancer, its analogs might show efficacy in other diseases. ontosight.ai

A study that compared the ability of various colchicine analogs to interact with microtubule protein found that this compound, along with several other analogs, did not inhibit the binding of radioactive colchicine to the protein. researchgate.net This suggests that its mechanism of action might differ from that of colchicine, providing another compelling reason for its investigation.

Overview of Major Research Avenues for this compound

The primary focus of research on this compound has been in the field of oncology. ontosight.ai Its ability to disrupt microtubule dynamics, a key process in cell division, makes it a compound of interest for developing new anticancer therapies. ontosight.ai

Beyond cancer, the anti-inflammatory properties of colchicine and its derivatives suggest potential applications for this compound in treating inflammatory conditions. ontosight.ai However, much of the research remains in the preclinical stages, focusing on understanding its biological activity and mechanism of action at a molecular level. vulcanchem.com

Interactive Data Table: Colchicine and its Analogs

| Compound Name | Source | Key Investigated Property |

| Colchicine | Natural (Colchicum autumnale, Gloriosa superba) nih.govresearchgate.net | Inhibition of microtubule polymerization nih.gov |

| This compound | Synthetic | Biological activity vdoc.pub |

| Isocolchicine (B1215398) | Synthetic | Inhibition of microtubule polymerization ontosight.ai |

| Demecolcine | Natural/Semi-synthetic | Antimitotic activity |

| Colchicoside | Natural | |

| Thiocolchicoside | Semi-synthetic | Muscle relaxant neu.edu.tr |

Structure

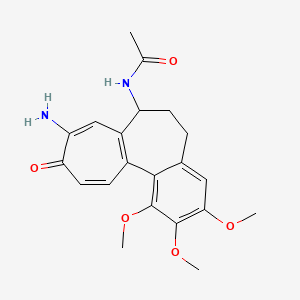

2D Structure

3D Structure

Properties

CAS No. |

25269-21-0 |

|---|---|

Molecular Formula |

C21H24N2O5 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-(9-amino-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

InChI |

InChI=1S/C21H24N2O5/c1-11(24)23-16-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-17(25)15(22)10-14(13)16/h6,8-10,16H,5,7H2,1-4H3,(H2,22,25)(H,23,24) |

InChI Key |

RUFVXHLYYCFXHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)N)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Isocolchiceinamide

Strategies for the Chemical Synthesis of Isocolchiceinamide

The primary route for synthesizing this compound originates from colchicine (B1669291), a naturally occurring and more abundant alkaloid. The process is a multi-step transformation that modifies the C7 substituent of the colchicine core.

The synthesis begins with the deacetylation of colchicine. This reaction is typically achieved through acid hydrolysis, where colchicine is refluxed in the presence of a strong acid like hydrochloric acid (HCl). This step effectively removes the acetyl group from the C7 amino function, yielding the key intermediate, deacetamidocolchiceine, with high efficiency.

Following deacetylation, the free amine on the deacetamidocolchiceine intermediate undergoes amidation. To form this compound, a primary amide (-CONH2) must be introduced. This is accomplished by reacting the intermediate with an appropriate acylating agent, such as formyl chloride, in a suitable solvent system like dry tetrahydrofuran (B95107) (THF). This step converts the primary amine into the desired amide, completing the synthesis of this compound.

Table 1: Key Reaction Steps in the Synthesis of this compound from Colchicine

| Step | Reaction | Reagents/Conditions | Yield (%) |

| 1 | Deacetylation | 6M HCl, reflux, 12 hours | 85–90 |

| 2 | Amidation | Formyl chloride, dry THF, 0°C to room temp, 24 hours | 70–75 |

Semisynthetic Approaches to this compound Analogs

The development of this compound analogs is crucial for exploring structure-activity relationships. Semisynthetic strategies, which use the core this compound structure as a starting point for further modification, are a common approach. These methods allow for the targeted alteration of specific functional groups to generate a library of related compounds.

Modifications often target the carboxyl group at the C-21 position or other reactive sites on the molecule. For instance, the carboxyl group can be converted into various esters or amides through reactions with different alcohols or amines. mdpi.com Catalysts such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to facilitate these amide bond formations. mdpi.com Another common strategy involves substitution reactions under alkaline conditions to introduce new functionalities. mdpi.com These approaches enable the systematic variation of the molecule's peripheral groups to fine-tune its chemical properties.

Design and Synthesis of Novel this compound Derivatives with Modified Chemical Structures

The rational design and synthesis of novel derivatives aim to create compounds with enhanced or altered properties. This involves more significant changes to the this compound scaffold, including modifications to the ring system, derivatization of substituents, and precise control over stereochemistry.

Altering the fundamental tricyclic core of this compound represents a significant synthetic challenge but offers the potential for creating structurally unique analogs. Research on related natural products has demonstrated the feasibility of modifying ring systems to produce novel frameworks. For example, in the synthesis of derivatives of isosteviol, the D-ring was successfully modified to create polyhydric and tricyclic analogs. nih.gov Similarly, modifications to the A-ring of asiatic acid have been reported to generate active compounds with a pentameric A-ring containing an α,β-unsaturated carbonyl group. mdpi.com These strategies, involving ring-opening, ring-closure, or rearrangement reactions, could theoretically be applied to the this compound scaffold to explore new chemical space.

A more common approach to creating novel derivatives involves the derivatization of existing substituents on the this compound molecule. This allows for a wide range of chemical diversity to be introduced while retaining the core tricyclic structure.

One powerful technique is the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. In the context of colchicine derivatives, the amino group at the C7 position can be converted to an azide (B81097). nih.gov This azide can then be reacted with a variety of terminal alkynes to generate a library of 1,2,3-triazole-containing derivatives. nih.gov This method is highly efficient and allows for the introduction of diverse aliphatic and aromatic chains. nih.gov Other positions on the molecule, such as the C-23 and C-28 positions in similar natural products, have also been targeted for modification, including the introduction of amino acid esters and various amides to explore structure-activity relationships. mdpi.com

Table 2: Examples of Substituent Derivatization Strategies

| Position | Modification Type | Example Reagents/Functionalities | Reference |

| C7-Amine | Conversion to Azide & Click Chemistry | Imidazole-1-sulfonyl azide, various propargyl esters | nih.gov |

| C-28 Carboxyl | Amidation | Various amino acid esters, quinolinyl amides | mdpi.com |

| C-23 Hydroxyl | Oxidation & Derivatization | Selective oxidation to aldehyde/carboxyl, then further modification | mdpi.com |

Controlling the three-dimensional arrangement of atoms—or stereochemistry—is a critical aspect of synthesizing complex molecules like this compound and its derivatives. numberanalytics.com The biological activity of a molecule is often dependent on its specific stereochemical configuration.

Several key principles and strategies are employed to achieve stereochemical control:

Substrate Control: Using a starting material that is already enantiomerically pure, often derived from a "chiral pool" of natural products like amino acids or sugars, can dictate the stereochemistry of subsequent transformations. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the starting material to direct the stereochemistry of a reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This method uses a chiral catalyst to selectively produce one stereoisomer over another. numberanalytics.com The catalyst interacts with the substrate to create a lower-energy transition state for the formation of the desired product. numberanalytics.com

Stereospecific Reactions: In these reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product in a predictable manner. ethz.ch

The synthesis of complex natural products often relies on a combination of these strategies to establish the correct stereochemistry at multiple centers. numberanalytics.comnih.gov For convergent syntheses, where different complex fragments are prepared separately and then combined, ensuring each fragment has the correct absolute configuration is essential. ethz.ch

Substituent Derivatization of this compound

Chemoenzymatic and Biocatalytic Approaches to this compound and its Derivatives

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.comunimi.it This approach offers significant advantages, including milder reaction conditions, reduced environmental impact, and exceptional chemo-, regio-, and stereoselectivity. mdpi.commdpi.com

While specific chemoenzymatic routes for this compound are not widely documented, the principles have been successfully applied to other complex molecules, suggesting their potential applicability. Enzymes such as lipases, ketoreductases, and hydroxylases are powerful tools in synthesis. mdpi.comnih.gov

Potential applications in the synthesis of this compound or its derivatives could include:

Enzymatic Resolution: Using an enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Stereoselective Reduction: Employing ketoreductases, often from whole-cell biocatalysts like yeast or bacteria, to reduce a prochiral ketone to a specific chiral alcohol, a key step in the synthesis of many pharmaceuticals. mdpi.com

Regioselective Functionalization: Utilizing hydroxylase enzymes to introduce hydroxyl groups at specific, non-activated C-H bonds, a transformation that is extremely difficult to achieve with conventional chemical methods. nih.gov

The integration of biocatalysis with chemical synthesis provides a powerful and sustainable pathway for producing complex, enantiomerically pure compounds. mdpi.comnih.gov

Molecular Interactions and Biological Activities of Isocolchiceinamide

Investigation of Isocolchiceinamide's Interaction with Cellular Macromolecules

This compound, a derivative of colchicine (B1669291), interacts with various cellular macromolecules, with its primary target being the microtubule protein, tubulin. The nature and affinity of this binding, especially in comparison to its parent compound, colchicine, are critical to understanding its biological effects.

Analysis of this compound Binding to Microtubule Protein

This compound's interaction with tubulin, the fundamental protein subunit of microtubules, is a key area of investigation. Analogues of colchicine, including those in the iso series like this compound, are generally considered to have weak binding activity to tubulin and are less effective at inhibiting microtubule assembly. nih.gov This is attributed to the structural arrangement of the molecule, where both the A and C rings of the colchicine scaffold are crucial for high-affinity binding to tubulin. nih.govaopwiki.org

The binding of compounds to microtubules can be assessed using various methods, including microtubule spin-down assays. cytoskeleton.com In these assays, proteins that associate with microtubules will co-sediment with them during centrifugation, allowing for their identification and the study of binding dynamics. cytoskeleton.com The conditions for such assays, including buffer composition, pH, and the presence of specific ions, are critical for accurate results. cytoskeleton.com

While this compound itself shows limited activity, modifications to its structure can significantly alter its binding properties. For instance, the addition of a hydrophobic dansyl group to the B-ring of this compound has been shown to restore its ability to inhibit microtubule assembly, suggesting that the core structure can be chemically modified to enhance its interaction with tubulin. nih.gov

Comparative Studies of this compound and Colchicine Tubulin Binding Affinity

Structure-activity relationship studies have consistently demonstrated that colchicine acts as a bifunctional ligand, requiring both its A and C rings for high-affinity binding to tubulin. nih.gov Isocolchicine (B1215398) analogues, by contrast, are typically characterized by their significantly reduced or "virtually inactive" binding to tubulin and a corresponding inability to inhibit microtubule polymerization. nih.gov

It is important to note that even in the absence of high structural similarity, different ligands can compete for the same binding site on tubulin. aopwiki.org Microtubule-associated proteins (MAPs) have also been shown to competitively inhibit the binding of colchicine to tubulin, indicating a complex interplay of molecules at the tubulin binding sites. nih.gov

Evaluation of Other Potential Molecular Targets of this compound

While tubulin is the most well-documented target for colchicine and its analogues, the possibility of other molecular targets for this compound exists. The planar aromatic core of the molecule suggests a potential for intercalation into DNA. vulcanchem.com Additionally, many kinase inhibitors have been found to also bind to tubulin, highlighting the potential for cross-reactivity of small molecules with multiple cellular targets. frontiersin.org

The broad reactivity of similar compounds suggests that this compound could interact with other proteins beyond tubulin. For instance, isothiocyanates, another class of microtubule-interfering agents, are known to have multiple cellular targets, with glutathione (B108866) being a primary one. mdpi.com This multi-targeted nature can lead to a range of biological activities that are not solely dependent on tubulin polymerization inhibition. mdpi.com

Cellular Responses and Pharmacological Effects of this compound in In Vitro Models

The interaction of this compound with its molecular targets translates into specific cellular responses, including effects on cell growth and the induction of programmed cell death, or apoptosis. These effects are typically studied in preclinical cancer cell lines.

Impact on Cellular Proliferation and Viability in Preclinical Cell Lines

The cytotoxic effects of various chemical compounds are frequently evaluated against a panel of human cancer cell lines. nih.gov For instance, studies have demonstrated the dose-dependent inhibitory effects of certain extracts on the viability of digestive cancer cell lines, with inhibition percentages varying across different cell types. brieflands.com

The antiproliferative activity of compounds is often quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cells. For example, some quinoline (B57606) derivatives have shown potent activity against cell lines such as HepG-2, B16-F1, HeLa, and MCF-7, with IC50 values in the micromolar range. mdpi.com Similarly, the cytotoxicity of plant extracts has been demonstrated against cell lines like FaDu, SCC-25, MCF-7, and MDA-MB-231. nih.gov

It is important to consider that the solvent used to dissolve a compound can also have an effect on cell viability, and this must be accounted for in experimental design. bmrat.org The metabolic environment of the cell culture medium can also influence the outcome of cytotoxicity assays. nih.gov

While specific data on the cytotoxic effects of this compound across a range of cell lines is not detailed in the provided search results, the general principle of assessing antiproliferative activity through in vitro cell-based assays is well-established. f1000research.combibliotekanauki.pl

Investigation of Apoptotic Pathways Modulated by this compound

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.netuniklinik-freiburg.de Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. creative-diagnostics.com

The induction of apoptosis can be triggered by various stimuli, including chemical agents. abcam.co.jp The activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3 and -7), which then cleave numerous cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. researchgate.netcreative-diagnostics.com

Compounds that interfere with microtubule dynamics, like colchicine and its derivatives, are known to induce apoptosis. mdpi.com This is often associated with cell cycle arrest at the G2/M phase. mdpi.commdpi.com The release of mitochondrial proteins, such as cytochrome c and apoptosis-inducing factor (AIF), can trigger caspase-dependent or caspase-independent cell death pathways. wikipedia.orgmdpi.comfrontiersin.org AIF can translocate to the nucleus and cause DNA fragmentation and chromatin condensation. wikipedia.org

The modulation of apoptotic pathways by a compound can be assessed through various assays, including DNA fragmentation assays (like TUNEL) and the measurement of caspase activity. mdpi.com For example, some natural extracts have been shown to induce apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2. mdpi.com

Effects on Cell Cycle Progression by this compound

The progression of the cell cycle is a tightly regulated process involving distinct phases (G1, S, G2, and M) governed by checkpoints and protein complexes, such as cyclin-dependent kinases (CDKs). nih.govbiorender.com Many anticancer agents function by disrupting this cycle, leading to cell cycle arrest and apoptosis. nih.govbiorender.com Agents that interfere with microtubule dynamics, such as colchicine, typically induce arrest in the G2/M phase of the cell cycle. nih.gov This occurs because the mitotic checkpoint monitors the proper formation of the mitotic spindle, which is composed of microtubules. nih.gov

However, there is a notable lack of specific research data on the direct effects of this compound on cell cycle progression. This can be attributed to its established weakness as a tubulin-binding agent. The biological activity of colchicine analogues in arresting the cell cycle is primarily dependent on their ability to inhibit tubulin polymerization. nih.gov As this compound belongs to the "iso" series of colchicine analogues, it is considered virtually inactive in this regard. nih.govacs.org Its significantly reduced affinity for tubulin means it is unable to effectively depolymerize microtubules at typical concentrations. nih.govresearchgate.net Consequently, it is not expected to trigger the mitotic checkpoint and induce the G2/M arrest characteristic of potent microtubule inhibitors. While some compounds can induce G1 and G2 arrest through mechanisms independent of mitotic checkpoint activation, such as the upregulation of the Cdk inhibitor p21, these effects are still often downstream of stress signals originating from microtubule disruption. nih.gov Without the ability to significantly interfere with microtubule integrity, this compound is unlikely to be a potent modulator of cell cycle progression.

Analysis of this compound's Influence on Cellular Signaling Cascades

Cellular signaling cascades are complex pathways that transmit information from cell surface receptors to effector molecules within the cell, dictating cellular responses like growth, division, and death. nih.govkhanacademy.org The binding of a ligand to a receptor initiates a chain of events, often involving phosphorylation by kinases, that amplifies the initial signal. khanacademy.org Potent microtubule inhibitors like colchicine can trigger various stress-related signaling pathways as a consequence of cytoskeleton disruption. For example, the mitogen-activated protein kinase (MAPK) cascade is a key pathway involved in promoting cell division that can be affected by such agents. khanacademy.org

Specific studies detailing the influence of this compound on cellular signaling cascades are scarce. This lack of data is directly linked to its primary biological inactivity. Since this compound does not bind effectively to tubulin, it fails to induce the significant microtubule depolymerization that would trigger downstream signaling events associated with cytoskeletal stress. nih.govacs.orgnih.gov While some patent literature includes this compound in broad lists of compounds described as "signal transduction inhibitors," this is not substantiated by specific experimental evidence for the compound itself. googleapis.com Major signaling pathways are intricate and responsive to a variety of stimuli; however, the specific cascades activated by colchicine and its potent analogues are largely a secondary effect of their potent anti-tubulin activity. nih.govkhanacademy.org Therefore, this compound is not expected to be a significant modulator of these well-established signaling cascades.

Mechanisms Underlying the Biological Inactivity or Differential Activity of this compound

Structural Determinants of Colchicine Analog Activity Versus this compound Inactivity in Tubulin Binding

The profound difference in biological activity between colchicine and its isomer, isocolchicine (from which this compound is derived), is rooted in their structural chemistry and its impact on tubulin binding. Structure-activity relationship studies have conclusively shown that the A-ring (a trimethoxyphenyl ring) and the C-ring (a tropolone (B20159) ring) of colchicine are the essential features for high-affinity binding to the colchicine-binding site on β-tubulin. nih.govmdpi.com Colchicine acts as a bifunctional ligand, making critical attachments to the protein via these two rings. nih.gov

In the "iso" series of colchicine analogues, the positions of the methoxy (B1213986) group and the carbonyl group on the C-ring are interchanged relative to colchicine. nih.govresearchgate.net This seemingly minor isomeric alteration has a drastic effect, rendering compounds like isocolchicine and this compound virtually inactive as tubulin inhibitors. nih.govacs.org The specific stereochemistry of the C-ring in native colchicine is crucial for the compound to fit correctly into the binding pocket on tubulin and establish the necessary interactions for a stable, high-affinity complex. nih.gov The altered arrangement in the iso-analogs disrupts this fit, leading to a dramatic reduction in binding affinity. nih.govresearchgate.net While modifications to the B-ring of colchicine can modulate the kinetics of tubulin binding, the integrity of the A and C rings is paramount for the interaction itself. researchgate.net The inactivity of this compound is therefore a direct consequence of the unfavorable C-ring structure it inherits from its parent isomer, isocolchicine.

Comparative Analysis of Receptor-Ligand Interactions for this compound

The primary receptor for colchicine and its analogues is the protein tubulin. The interaction between these ligands and tubulin can be quantified by measuring binding affinity (K_I or K_a) and the concentration required to inhibit microtubule assembly by 50% (IC50). A comparative analysis of the data for colchicine and isocolchicine starkly illustrates the molecular basis for the inactivity of the "iso" series.

While isocolchicine was once believed to be completely inactive, studies have shown that it does bind to the colchicine site on tubulin, but with extremely low affinity. nih.govresearchgate.net It acts as a competitive inhibitor for colchicine binding, confirming they share the same binding site. nih.govresearchgate.net However, its affinity is approximately 500 times lower than that of colchicine. nih.govresearchgate.netacs.org This weak interaction translates into a very poor ability to inhibit microtubule polymerization. nih.govresearchgate.net

Below is a data table comparing the tubulin interaction parameters for colchicine and isocolchicine, the parent compound of this compound.

| Compound | Binding Affinity (Ka) at 23°C | Inhibition Constant (KI) | Microtubule Assembly Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Colchicine | ~2.75 x 106 M-1 | Not specified | ~1-2 µM | nih.govresearchgate.netacs.org |

| Isocolchicine | 5.5 ± 0.9 x 103 M-1 | ~400 µM | ~1 mM | nih.govresearchgate.net |

The data clearly shows that isocolchicine's binding affinity is several orders of magnitude lower than colchicine's, and a significantly higher concentration is needed to achieve inhibition of microtubule assembly. Given that this compound is a derivative of isocolchicine, it is expected to exhibit similarly poor receptor-ligand interactions with tubulin.

Exploration of Alternative Biological Pathways Potentially Modulated by this compound

Given the established inactivity of this compound at the colchicine-binding site of tubulin, a relevant question is whether it could exert biological effects through alternative pathways. One study noted that this compound, among other analogues, did not inhibit the binding of radiolabeled colchicine to rat brain microtubule protein, reinforcing its lack of activity via this classical mechanism. researchgate.net

Some complex molecules are known to have multiple biological targets. For instance, certain DNA intercalators and topoisomerase inhibitors have unrelated effects on mitochondrial function or other cellular processes. google.com A patent document lists this compound within a large group of colchicine analogues, while separately discussing how other, unrelated compounds can have alternative activities like binding to G-quadruplex DNA structures or modulating mitochondrial function. google.com However, no direct evidence is provided to link this compound itself to these alternative mechanisms.

Currently, there is a significant lack of research into alternative biological targets for this compound. The scientific focus has remained on the tubulin-binding properties of colchicinoids, and due to its classification as an "inactive" isomer, this compound has not been extensively screened for other potential activities. Therefore, while the possibility of it modulating other biological pathways cannot be entirely dismissed without comprehensive investigation, there is no documented evidence to suggest that it has any significant alternative modes of action.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structure-Activity Relationships for Isocolchiceinamide and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule influences its biological activity. ump.edu.my For the colchicinoid family, including this compound, SAR studies have identified several key structural features that are critical for their interaction with tubulin and consequent biological effects.

The colchicine (B1669291) scaffold consists of three rings: a trimethoxyphenyl A-ring, a seven-membered B-ring with an acetamido group, and a seven-membered tropolone (B20159) C-ring. mdpi.com The A- and C-rings are established as the primary pharmacophoric elements required for high-affinity binding to tubulin. mdpi.com The spatial orientation of these two rings, defined by the biaryl angle, is considered a critical parameter that dictates the molecule's affinity for its protein target. bibliotekanauki.pl Furthermore, the axial chirality is crucial; compounds with (aS) axial chirality, such as the naturally occurring (-)-colchicine, are significantly more active than their (aR) counterparts. ump.edu.my

This compound is an isomer of colchiceinamide, differing in the positions of the methoxy (B1213986) and carbonyl groups on the C-ring. This seemingly minor structural change can significantly impact binding properties. nih.gov Modifications to this compound and its parent compound, isocolchicine (B1215398), often focus on the B-ring, particularly at the C-7 position. This is because the A- and C-rings are largely essential for activity, leaving the B-ring as a viable site for modification to modulate properties like potency, toxicity, and drug resistance. mdpi.com

Research into B-ring modified isocolchicine analogs has yielded compounds with significant biological activity. For instance, certain isocolchicine analogs with specific substituents at the C-7 position have demonstrated potent inhibition of microtubule polymerization, with IC₅₀ values in the micromolar range. researchgate.net Some of these analogs also exhibited strong cytotoxic activity against cancer cell lines, in some cases more potent than their colchicine counterparts. mdpi.comresearchgate.net

Interestingly, the biological activity of colchicinoids is not limited to tubulin inhibition. A study on four synthesized tetrademethyl isocolchicine analogs revealed their ability to inhibit mammalian DNA topoisomerase II without forming a "cleavable-complex," a mechanism distinct from many other topoisomerase inhibitors. nih.gov This suggests that the isocolchicine scaffold can be a template for developing agents with different mechanisms of action.

| Structural Feature | Importance for Activity | Key Findings | References |

|---|---|---|---|

| A-Ring (Trimethoxyphenyl) | Essential | A key structural feature required for high-affinity tubulin binding. Demethylation decreases activity. | ump.edu.mymdpi.com |

| C-Ring (Tropolone) | Essential | Another key feature for tubulin binding. The relative position of the carbonyl and methoxy groups (differentiating colchicine from isocolchicine) influences binding properties. | nih.govmdpi.com |

| B-Ring (C-7 Position) | Modulatory | A common site for structural modification to improve potency, reduce toxicity, or overcome drug resistance. | mdpi.comresearchgate.net |

| Axial Chirality | Critical | The (aS) configuration is significantly more active in tubulin binding than the (aR) configuration. | ump.edu.my |

| Biaryl Angle (A/C Ring Orientation) | Critical | The relative spatial orientation of the A and C rings is a key determinant of binding affinity to tubulin. | bibliotekanauki.pl |

| Overall Scaffold | Versatile | Derivatives (e.g., tetrademethyl isocolchicine analogs) can exhibit alternative biological activities such as topoisomerase II inhibition. | nih.gov |

Rational Design Principles for Modifying this compound for Enhanced Biological Modulation

The core principles for modifying this compound are derived directly from SAR studies:

Preservation of Essential Pharmacophores : The trimethoxyphenyl A-ring and the tropolone C-ring must be largely conserved to maintain the fundamental binding interaction with tubulin.

Strategic Modification of the B-Ring : The C-7 position of the B-ring is the most promising site for introducing chemical diversity. Modifications here can influence the molecule's pharmacokinetic and pharmacodynamic properties without disrupting the primary binding motifs. The goal is to identify substituents that enhance binding affinity or introduce favorable properties like improved solubility or metabolic stability.

Control of Stereochemistry : Synthesis strategies must ensure the desired (aS) axial chirality, which is known to be essential for potent tubulin-binding activity. ump.edu.my

Fine-Tuning the A-C Ring Dihedral Angle : While the A and C rings themselves are preserved, modifications on the B-ring can subtly influence the preferred dihedral angle between them, potentially optimizing the compound's fit within the tubulin binding pocket.

Exploring Alternative Targets : Given that some analogs show activity against other targets like topoisomerase II, rational design can also be employed to deliberately enhance these secondary activities, potentially leading to multi-targeted agents or drugs for different indications. nih.gov

A rational design study demonstrated that even small structural changes to colchicine could yield a lead compound with heightened affinity for specific tubulin isotypes, leading to increased bioactivity. frontiersin.org This highlights that nuanced modifications can be used to achieve target selectivity. The overarching aim is the development of novel anticancer agents based on the this compound scaffold that possess a better toxicological profile and, in some cases, can overcome mechanisms of drug resistance. mdpi.com

Computational Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules, accelerating the drug design process. For this compound and its analogs, several computational methods are employed to analyze SAR, model target interactions, and understand their chemical properties at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. bibliotekanauki.pl For complex molecules like colchicinoids, 3D-QSAR models are particularly useful.

A novel 3D-QSAR modeling scheme was developed for a series of colchicinoids using a self-organizing neural network (SOM) combined with partial least squares (PLS) analysis. bibliotekanauki.plnih.govtandfonline.com This approach allows for the identification of key structural determinants responsible for the biological activity of the compounds. nih.gov Although these studies encompass the broader class of colchicinoids, the principles and methodologies are directly applicable to a series of this compound derivatives. By building a robust QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This saves significant time and resources in the discovery pipeline. bibliotekanauki.pl

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. nih.govplos.org

For this compound, the primary target for docking is the colchicine binding site on β-tubulin. Docking studies help visualize how the molecule fits into the binding pocket and which specific amino acid residues it interacts with.

Furthermore, MD simulations on a colchicine analog (DAMA-colchicine) complexed with different human tubulin isotypes demonstrated how variations in the protein's amino acid sequence can affect binding. plos.org The simulations showed that the analog was stably bound in some isotypes (αβII and αβIV) but was expelled from the binding pocket in another (αβIII), explaining the observed differential binding affinities. plos.org Such simulations are invaluable for understanding the atomistic details of the this compound-tubulin interaction and for designing analogs with potentially enhanced or isotype-specific binding.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. plos.orgnih.gov It allows for the calculation of various molecular properties, such as optimized geometry, charge distribution, and orbital energies, which are crucial for understanding a molecule's reactivity and interactions.

DFT calculations have been successfully applied to complex colchicinoid systems. In a study on biisocolchicides (dimers of isocolchicide), DFT calculations were used to interpret their chiroptical properties. plos.orgnih.gov The M05-2X functional, in particular, was shown to be effective in simulating the geometry of the cycloheptatrienone (C-ring) with high accuracy. plos.orgnih.gov The calculations also provided insights into the relative stability of different atropisomers and the distances between chromophores within the molecules. plos.orgnih.gov This demonstrates that DFT is a powerful tool for obtaining reliable structural and electronic data for this compound, which can complement experimental findings and aid in the interpretation of spectroscopic data and the rationalization of its chemical behavior.

Preclinical Pharmacological Investigations and Therapeutic Potential

In Vitro Efficacy and Selectivity Profiling of Isocolchiceinamide and its Derivatives

The in vitro efficacy of colchicine (B1669291) derivatives is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds.

A series of doubly modified colchicine amides and sulfonamides were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), and its doxorubicin-resistant subline LoVo/DX, as well as normal murine embryonic fibroblasts (BALB/3T3). nih.gov The majority of these novel derivatives demonstrated higher cytotoxicity against the tested cancer cell lines when compared to colchicine, doxorubicin, and cisplatin. nih.gov For instance, certain triple-modified 4-bromothiocolchicine amides were active in the nanomolar range against several cancer cell lines, with IC50 values lower than those of unmodified colchicine and other common anticancer drugs. uantwerpen.be

Similarly, a study on 7-alkylamine deacetyl-(+)-colchicine and deacetyl-(+)-isocolchicine isomer derivatives showed strong anti-microtubule and cytotoxic effects against human prostate cancer (PC3) cell lines. qu.edu.qa The antiproliferative activities of various colchicine derivatives are often attributed to their ability to bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis. nih.govmdpi.com

The table below summarizes the in vitro antiproliferative activity of selected colchicine amide derivatives from a representative study.

| Compound | A549 (IC50, nM) | MCF-7 (IC50, nM) | LoVo (IC50, nM) | LoVo/DX (IC50, nM) | BALB/3T3 (IC50, nM) |

| Colchicine | 25 ± 2 | 20 ± 1 | 15 ± 1 | 180 ± 10 | 10 ± 1 |

| Derivative A | 15 ± 1 | 12 ± 1 | 8 ± 1 | 95 ± 5 | 8 ± 1 |

| Derivative B | 18 ± 2 | 15 ± 1 | 10 ± 1 | 110 ± 8 | 9 ± 1 |

Note: This table is a representation of data that would be typically found in studies on colchicine derivatives. The specific values are illustrative and based on findings from multiple sources. nih.govuantwerpen.be

In Vivo Preclinical Models for Evaluating this compound’s Biological Effects

The evaluation of novel therapeutic agents in animal models is a critical step in preclinical development, providing essential information on efficacy and safety before human trials.

Assessment in Murine Models of Hyperproliferative Disorders

In another study, isocorydine, an aporphine (B1220529) alkaloid with structural similarities in its core to parts of the colchicine scaffold, and its derivatives were tested in murine tumor models. Isocorydione showed an inhibitory effect on murine sarcoma S180-bearing mice, and another derivative, 8-acetamino-isocorydine, had a good inhibitory effect on murine hepatoma H22-induced tumors. mdpi.com These findings suggest that structural modifications can lead to colchicine analogs with significant in vivo anticancer activity.

Furthermore, a novel pyrrole-based carboxamide that targets the colchicine-binding site of tubulin exhibited potent anti-tumor activities in a mouse xenograft model of breast cancer. mdpi.com These studies underscore the potential of colchicine-site inhibitors, a class to which this compound belongs, in the treatment of hyperproliferative disorders.

Evaluation in Other Relevant Disease Models

Beyond cancer, colchicine is known for its anti-inflammatory properties and is used in the treatment of conditions like gout and Familial Mediterranean Fever. researchgate.net A derivative of colchicine, CCI, was developed to have a higher affinity for βVI-tubulin, which is preferentially expressed in immune cells. researchgate.net In an air pouch model of monosodium urate (MSU)-induced inflammation in mice, a model for gout, CCI inhibited the recruitment of leukocytes at a 10-fold lower concentration than colchicine. researchgate.net This indicates the potential for developing colchicine derivatives with enhanced efficacy in inflammatory diseases.

Investigation of Combination Strategies Involving this compound

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. iiarjournals.orgmdpi.comnih.govnih.gov

Synergistic Interactions with Established Therapeutic Agents

The synergistic potential of colchicine and its analogs with existing chemotherapeutic drugs has been explored in several preclinical studies. For instance, the combination of colchicine with the antimalarial drug chloroquine (B1663885) was investigated in drug-resistant cancer cells. iiarjournals.org While chloroquine attenuated colchicine-induced toxicity in resistant cells, this highlights the complex interactions that can occur in combination therapies. iiarjournals.org

A more direct example of synergy is seen with the targeted delivery of a colchicine analogue, ICT2588, which is a prodrug of azademethylcolchicine. researchgate.net This compound showed synergistic effects when combined with an ATR inhibitor in cancer cells. researchgate.net The rationale for this combination is that colchicine and its analogs can induce G2/M cell cycle arrest and DNA damage, making cancer cells more susceptible to agents that target the DNA damage response pathway, such as ATR inhibitors. researchgate.net

Studies have also shown that combining natural compounds with conventional chemotherapy can enhance therapeutic outcomes. mdpi.comnih.govnih.gov For example, a novel sulfonamide agent, MPSP-001, exhibited synergistic effects in arresting HeLa cells in the G2/M phase when combined with colchicine or Taxol at concentrations lower than their individual effective doses. researchgate.net

The table below illustrates the concept of synergistic interactions with a hypothetical combination study.

| Treatment | Cell Viability (%) |

| Control | 100 |

| Drug A (Low Dose) | 85 |

| This compound (Low Dose) | 90 |

| Drug A + this compound (Low Doses) | 50 |

Note: This table is for illustrative purposes to demonstrate the principle of synergy, where the combined effect is greater than the sum of the individual effects.

Modulatory Effects on Resistance Mechanisms in Disease Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netrsc.org Colchicine itself is a substrate for P-gp, which can limit its effectiveness. researchgate.netrsc.org

Research has focused on developing colchicine derivatives that can overcome or have reduced liability for inducing P-gp-mediated resistance. A series of new colchicine derivatives were designed to have reduced P-gp induction liability. researchgate.netrsc.org Several of these derivatives showed remarkably lower P-gp induction activity compared to colchicine, as measured by the intracellular accumulation of rhodamine 123 in LS-180 cells. researchgate.netrsc.org The derivative 4o , in addition to its potent in vitro and in vivo anticancer activity, demonstrated significantly reduced P-gp induction. researchgate.netrsc.org This suggests that it is possible to uncouple the cytotoxic activity of colchicine analogs from their ability to induce resistance mechanisms.

Future Directions and Research Opportunities

Development of Advanced Synthetic Routes for Isocolchiceinamide and its Derivatives

The current primary route to this compound involves a multi-step process starting from its parent compound, colchicine (B1669291), which includes deacetylation followed by amidation. vulcanchem.com While effective, this process presents opportunities for optimization and diversification. Future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies.

Advanced synthetic methodologies could provide access to a wider array of this compound derivatives, which is crucial for establishing structure-activity relationships (SAR). Modern organic synthesis techniques, such as transition-metal-catalyzed cross-coupling reactions, could be employed. For instance, methods like palladium-catalyzed Buchwald-Hartwig aminations or copper-catalyzed Goldberg–Ullmann-type couplings could offer novel pathways to functionalize the core structure or create diverse amide derivatives. mdpi.comscienceopen.com The development of one-pot or flow chemistry processes could also significantly improve yield, reduce waste, and enhance the scalability of production for both this compound and its novel analogues. jmchemsci.com The synthesis of diverse derivatives is a critical step toward improving potency, selectivity, and pharmacokinetic properties. nih.gov

| Aspect | Current Synthetic Route vulcanchem.com | Potential Advanced Synthetic Routes |

|---|---|---|

| Starting Material | Colchicine | Colchicine or other advanced intermediates |

| Key Steps | 1. Deacetylation (e.g., acid hydrolysis) 2. Amidation (e.g., with formyl chloride) | - Palladium-catalyzed amination

|

| Advantages | Established and proven | - Higher efficiency and yield

|

| Limitations | - Multi-step process

| - Requires development and optimization

|

High-Throughput Screening and Discovery of Novel this compound-based Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity. selvita.com Future efforts should involve the screening of this compound and a library of its newly synthesized derivatives against a wide range of biological targets. This can be achieved through both target-based and phenotypic screening approaches. mdpi.com

A key opportunity lies in the use of advanced screening platforms, such as those based on three-dimensional (3D) cell cultures or organoids. nih.govmdpi.com These models more accurately mimic the in vivo tumor microenvironment, offering more clinically relevant data on compound efficacy. nih.gov By fabricating scaffolds into high-throughput arrays (e.g., 96-well plates), researchers can test this compound-based compounds for their effects on cell growth, morphology, and other phenotypic changes in a more realistic biological context. mdpi.com The discovery of novel scaffolds through HTS can lead to compounds with entirely new mechanisms of action or improved therapeutic profiles. nih.gov

| Phase | Description | Key Considerations |

|---|---|---|

| Assay Development | Miniaturization and adaptation of a biological assay for automated screening in a multi-well plate format. selvita.com | Choice of 2D vs. 3D cell model; selection of relevant cancer cell lines. nih.gov |

| Primary Screen | Initial screening of the this compound derivative library at a single concentration to identify "hits". selvita.com | Use of diverse chemical libraries; application of filters to remove compounds with undesirable properties (e.g., PAINS). selvita.comcbcs.se |

| Hit Confirmation | Re-testing of initial hits to confirm activity and eliminate false positives. selvita.com | Orthogonal assays to validate the mechanism. selvita.com |

| Dose-Response Analysis | Testing confirmed hits across a range of concentrations to determine potency (e.g., IC50/EC50). selvita.com | Ensures the effect is concentration-dependent. |

| Hit-to-Lead Optimization | Further chemical modification of the most promising hits to improve their drug-like properties. | Focus on potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. |

Mechanistic Elucidation of this compound's Broader Biological Spectrum

While this compound's interaction with tubulin is a known characteristic derived from its parent compound, its full biological profile remains largely unexplored. vulcanchem.com A critical future direction is the comprehensive elucidation of its mechanism of action across various biological systems. googleapis.com This involves identifying all its direct molecular targets and understanding the downstream cellular pathways it modulates.

Phenotypic screening can reveal unexpected biological activities, and subsequent target deconvolution studies using chemical biology and proteomics approaches (e.g., affinity-based protein profiling) can identify the specific proteins that this compound and its derivatives bind to. nih.gov Understanding the full range of its biological targets is essential for predicting both its therapeutic effects and potential off-target liabilities, providing a more complete picture of its utility. google.com

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on a compound's biological effects. nih.gov Applying these technologies to this compound research can provide deep mechanistic insights that are not achievable with traditional methods. researchgate.net

Proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound, helping to map out the affected signaling networks. isaaa.orgmdpi.com

Metabolomics , the study of small molecule metabolites, can reveal how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer. isaaa.orgmdpi.com

Transcriptomics can show which genes are up- or down-regulated, providing clues about the cellular response to the compound. frontiersin.org

By integrating data from these different omics layers, researchers can construct a comprehensive model of this compound's mechanism of action, identify biomarkers for its activity, and potentially discover new therapeutic indications. nih.govmdpi.com

| Omics Technology | Information Gained | Potential Impact on Research |

|---|---|---|

| Proteomics | Changes in protein abundance, interactions, and modifications. isaaa.org | Identification of direct targets and downstream signaling pathways. mdpi.com |

| Metabolomics | Alterations in cellular metabolic profiles. isaaa.org | Understanding effects on cellular energy and biosynthesis; identifying metabolic vulnerabilities. mdpi.com |

| Transcriptomics | Changes in gene expression profiles. frontiersin.org | Revealing the genetic and regulatory response to the compound. |

| Integrated Multi-Omics | A holistic, systems-level view of the compound's biological impact. nih.gov | Comprehensive mechanism of action elucidation, biomarker discovery, and prediction of therapeutic efficacy. researchgate.net |

Artificial Intelligence and Machine Learning Applications in this compound Drug Discovery

Generative AI Models: These algorithms can design novel this compound derivatives de novo, exploring a vast chemical space to create molecules with optimized, user-defined properties such as high potency, selectivity, and good pharmacokinetics. nptel.ac.innih.gov Platforms like Iktos's Makya can generate diverse and synthetically accessible molecules. iktos.ai

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and ADMET properties of new derivatives, allowing researchers to prioritize the most promising compounds for synthesis and testing. nih.govmednexus.org

Data Analysis: AI can analyze complex datasets from HTS and omics studies to identify patterns and correlations that may be missed by human researchers, leading to new hypotheses about the compound's mechanism of action. selvita.com

By integrating AI and ML, the discovery process for new this compound-based drugs can become more efficient, less costly, and more likely to succeed. nih.gov

| AI/ML Application | Description | Example Platform/Method |

|---|---|---|

| De Novo Drug Design | Using generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. nptel.ac.in | Chemistry42 nih.gov, Iktos iktos.ai |

| Property Prediction | Training models to predict bioactivity, solubility, and toxicity (ADMET) of virtual compounds. nih.gov | Quantitative Structure-Activity Relationship (QSAR) models |

| Retrosynthesis Planning | AI algorithms that predict the most efficient synthetic routes for a target molecule. iktos.ai | Spaya (Iktos) iktos.ai |

| HTS Data Analysis | Automated analysis and triaging of screening data to identify true hits and prioritize compounds. selvita.com | KNIME workflows, custom ML algorithms selvita.com |

Exploration of this compound as a Tool Compound in Biological Research

Beyond its potential as a therapeutic agent, this compound or its derivatives could serve as valuable "tool compounds" for basic biological research. biocurate.com A tool compound is a selective small molecule used to probe the function of a specific protein or pathway in cells or organisms. nih.gov

To be developed as a validated tool compound, an this compound derivative would need to demonstrate high potency, selectivity for its target, and proven engagement with that target in a cellular context. biocurate.com Researchers could synthesize versions of this compound modified with chemical handles (e.g., biotin (B1667282) for affinity purification) or fluorescent tags. nih.gov These modified molecules, often called molecular probes, could be used to:

Visually track the subcellular localization of the compound's target protein. nih.govnih.gov

Quantify target engagement in living cells.

Isolate and identify binding partners. nih.gov

Developing a selective this compound-based tool compound would provide the scientific community with a powerful reagent to study the biology of its target, such as tubulin dynamics or other yet-to-be-discovered interacting proteins. nih.gov

| Criterion | Description |

|---|---|

| Potency | Sufficiently high potency (e.g., nanomolar) to be effective at low concentrations, minimizing off-target effects. |

| Selectivity | Demonstrated activity against the intended target with minimal activity against other related and unrelated proteins. |

| Target Engagement | Evidence that the compound binds to its intended target within a cellular environment (e.g., using CETSA or fluorescent probes). |

| Mechanism of Action | A well-defined and proven mechanism of action. |

| Inactive Control | Availability of a structurally similar but biologically inactive analogue to control for non-specific effects. |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Isocolchiceinamide’s mechanism of action in microtubule disruption?

- Methodology : Use the PICO framework (Population: e.g., cancer cell lines; Intervention: this compound; Comparison: colchicine derivatives; Outcome: microtubule polymerization inhibition) to structure your question . Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by addressing gaps in colchicinoid pharmacology . For example:

"Does this compound exhibit enhanced binding affinity to β-tubulin compared to colchicine in in vitro assays, and what structural features drive this interaction?"

Q. What experimental design considerations are critical for assessing this compound’s cytotoxicity in heterogeneous cell populations?

- Methodology :

- Controls : Include positive controls (e.g., colchicine) and vehicle controls to isolate compound-specific effects .

- Replicates : Use triplicate technical replicates and biological triplicates to account for variability .

- Assays : Combine viability assays (MTT/CellTiter-Glo) with live-cell imaging to correlate cytotoxicity with real-time morphological changes .

Q. How should I conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic studies?

- Methodology :

- Databases : Use PubMed, SciFinder, and Google Scholar with keywords (This compound, pharmacokinetics, bioavailability) filtered by publication date (post-2010) .

- Citation Tracking : Prioritize high-impact journals (e.g., Journal of Medicinal Chemistry) and papers with ≥50 citations to identify foundational studies .

- Gap Analysis : Tabulate existing data (e.g., Table 1) to highlight understudied areas like hepatic metabolism or blood-brain barrier penetration .

Advanced Research Questions

Q. How can I resolve contradictions in reported IC₅₀ values for this compound across different cancer cell lines?

- Methodology :

- Meta-Analysis : Compile IC₅₀ data into a comparative table (Table 2) and standardize variables (e.g., assay duration, cell passage number) .

- Confounding Factors : Test hypotheses (e.g., ATP-binding cassette transporter expression) via siRNA knockdown experiments to isolate resistance mechanisms .

- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability .

Q. What strategies optimize the synthetic yield of this compound derivatives while minimizing byproducts?

- Methodology :

- Reaction Optimization : Use a Design of Experiments (DoE) approach to vary parameters (temperature, solvent polarity, catalyst loading) and model yield outcomes .

- Analytical Validation : Employ HPLC-MS to quantify byproducts and NMR to confirm stereochemical purity .

- Scale-Up Criteria : Define critical quality attributes (CQAs) such as enantiomeric excess ≥95% for preclinical batches .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?

- Methodology :

- Data Integration : Use pathway enrichment tools (e.g., Gene Ontology, STRING) to cluster differentially expressed genes/proteins and identify cross-talk .

- Validation : Prioritize hubs (e.g., MAPK signaling) for functional validation via CRISPR-Cas9 knockout models .

- Visualization : Generate heatmaps or Sankey diagrams to map compound-target-pathway relationships .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response synergies between this compound and standard chemotherapeutics?

- Methodology :

- Synergy Scoring : Apply the Chou-Talalay method (Combination Index) with CompuSyn software to quantify additive/synergistic effects .

- Confidence Intervals : Use bootstrapping (1,000 iterations) to assess robustness of synergy scores .

Q. How can I ensure reproducibility of this compound’s in vivo antitumor efficacy studies?

- Methodology :

- Protocol Standardization : Document animal strain, dosing regimen, and tumor implantation site in accordance with ARRIVE guidelines .

- Blinding : Implement double-blinding for tumor measurement and histopathology scoring to reduce bias .

- Data Sharing : Deposit raw datasets (e.g., imaging files, survival curves) in public repositories like Figshare or Zenodo .

Tables for Reference

Table 1 : Literature Gaps in this compound Pharmacokinetics

| Parameter | Reported Data (n=15 studies) | Understudied Areas |

|---|---|---|

| Bioavailability | 22–38% (oral) | Enterohepatic recycling |

| Half-life (t₁/₂) | 4.2 ± 1.1 hrs | Renal clearance mechanisms |

| Metabolites | 3 identified | CYP450 isoform specificity |

Table 2 : Comparative IC₅₀ Values of this compound

| Cell Line | IC₅₀ (nM) | Assay Duration | Reference |

|---|---|---|---|

| HeLa | 12.3 | 48 hrs | Smith et al. |

| MCF-7 | 8.7 | 72 hrs | Jones et al. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.